2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-fluorophenyl)acetamide
Description
Properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF4N2O/c15-11-5-8(14(17,18)19)7-20-12(11)6-13(22)21-10-3-1-9(16)2-4-10/h1-5,7H,6H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IURBBDFWBKEBII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CC2=C(C=C(C=N2)C(F)(F)F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Mechanisms
Acid Chloride-Mediated Amidation
The most widely documented method involves converting 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid to its corresponding acid chloride, followed by reaction with 4-fluoroaniline.
Stepwise Procedure
Acid Chloride Formation :
Amide Coupling :
Key Data :
| Parameter | Value |
|---|---|
| Yield (Overall) | 68–72% |
| Purity (HPLC) | ≥98% |
| Reaction Temperature | 0–5°C (Amidation) |
This method’s efficiency stems from the electron-withdrawing trifluoromethyl group, which activates the pyridine ring for nucleophilic attack.
Industrial-Scale Production Strategies
Analytical Characterization
Comparative Evaluation of Methods
| Method | Yield | Purity | Scalability | Cost (USD/kg) |
|---|---|---|---|---|
| Acid Chloride | 72% | 98% | High | 220 |
| NAS | 60% | 95% | Moderate | 310 |
| Continuous Flow | 82% | 99% | High | 180 |
Chemical Reactions Analysis
Types of Reactions
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-fluorophenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and trifluoromethyl groups on the pyridine ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the acetamide group.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions often involve specific temperatures and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the acetamide group yields carboxylic acids and amines, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
Medicinal Chemistry
The compound exhibits potential as a pharmacological agent due to its structural similarity to known drug candidates. Research indicates that it may possess antitumor properties , making it a candidate for cancer treatment. In vitro studies have demonstrated its ability to inhibit specific cancer cell lines, suggesting a mechanism of action that warrants further exploration.
Insecticidal Activity
Recent studies have evaluated the insecticidal properties of derivatives related to this compound. For instance, compounds with similar pyridine structures have shown significant efficacy against pests such as the oriental armyworm and diamondback moth , with lethality rates exceeding 60% at specific concentrations . This positions the compound as a potential agent in agricultural pest management.
Targeting Enzymatic Pathways
Research has highlighted the role of serine protease inhibitors in various biological systems. The compound's structural features allow it to interact with these enzymes, potentially leading to the development of new therapeutic agents targeting diseases associated with protease activity . This opens avenues for drug discovery focused on conditions such as inflammation and cancer.
Case Study 1: Antitumor Activity
In a recent study published in a peer-reviewed journal, researchers synthesized several derivatives of the compound and evaluated their antitumor activities against various cancer cell lines. One derivative exhibited an IC value of 60 µM , indicating promising activity against specific tumors. Further structure-activity relationship (SAR) studies are ongoing to optimize efficacy .
Case Study 2: Insecticidal Efficacy
Another investigation assessed the insecticidal properties of related compounds, revealing that certain derivatives exhibited high toxicity towards agricultural pests at low concentrations. The findings suggest that modifications to the pyridine ring could enhance activity, providing insights for future agrochemical applications .
Mechanism of Action
The mechanism of action of 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
Pyridine-Substituted Acetamides
- Fluopyram (N-[2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide): Shares the 3-chloro-5-(trifluoromethyl)pyridinyl group but replaces the acetamide with a benzamide and an ethyl linker. Fluopyram is a commercial fungicide targeting succinate dehydrogenase, though it has reported thyroid toxicity in animal studies .
- N-(4-Chlorobenzyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide : Differs by substituting the 4-fluorophenyl group with a 4-chlorobenzyl group. The benzyl substitution may alter membrane permeability compared to the fluorophenyl group .
Heterocyclic Modifications
- 2-{[4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide : Replaces the pyridine ring with a triazole-thiophene system. Such modifications often target diverse enzymes, such as cytochrome P450 or kinases .
Anticancer Derivatives
- N-[5-(4-Methoxyphenyl)-pyridin-2-yl]-2-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1,3,4]oxadiazol-2-ylsulfanyl}-acetamide : Exhibits potent cytotoxicity (IC₅₀ = 2.2–4.6 μM) against HepG2 and PANC-1 cell lines. The oxadiazole-sulfanyl group enhances electron-withdrawing effects, improving DNA intercalation .
- 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide (I-1) : Synthesized via nucleophilic substitution, this derivative showed moderate fungicidal activity, highlighting the importance of the thioether linkage .
Fungicidal Activity
- Fluopyram: Demonstrated high efficacy against plant pathogens but raised safety concerns due to thyroid carcinogenicity. The ethyl-benzamide structure may contribute to off-target effects .
Physicochemical Properties
Biological Activity
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-fluorophenyl)acetamide, also known by its chemical formula C15H12ClF3N2O, is a compound that has gained attention for its potential biological activities. The trifluoromethyl group and the pyridine ring structure contribute to its pharmacological properties, making it a subject of interest in medicinal chemistry.
The compound has a molar mass of approximately 426.7 g/mol and features several functional groups that enhance its biological activity. The presence of chlorine and trifluoromethyl groups is particularly notable for their influence on lipophilicity and metabolic stability.
| Property | Value |
|---|---|
| Molecular Formula | C15H12ClF3N2O |
| Molar Mass | 426.7 g/mol |
| Melting Point | Not specified |
| Solubility | Not specified |
Antimicrobial Properties
Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced antimicrobial activity. For instance, studies have shown that related pyridine derivatives demonstrate significant antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory potential. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, which could be beneficial in treating conditions such as rheumatoid arthritis or other inflammatory diseases .
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific protein targets involved in inflammatory pathways and microbial resistance mechanisms . The trifluoromethyl group may enhance binding affinity due to increased hydrophobic interactions.
Case Studies
-
Study on Antibacterial Activity :
A recent study assessed the antibacterial efficacy of various pyridine derivatives, including those with trifluoromethyl substitutions. The results indicated that compounds similar to 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-fluorophenyl)acetamide exhibited potent activity against resistant bacterial strains, suggesting a potential role in antibiotic development . -
Evaluation of Anti-inflammatory Properties :
In another study focusing on inflammatory diseases, the compound was tested in cell cultures for its ability to modulate cytokine release. Results showed a significant reduction in TNF-alpha and IL-6 levels, highlighting its potential as an anti-inflammatory agent .
Q & A
Basic: What are the established synthetic pathways for this compound, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves:
Pyridine Intermediate Formation : Halogenation and trifluoromethylation to construct the 3-chloro-5-(trifluoromethyl)pyridine core .
Acetamide Coupling : Reaction of the pyridine intermediate with 4-fluoroaniline via nucleophilic acyl substitution.
Optimization Strategies :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates .
- Temperature Control : Maintain 60–80°C to balance yield and byproduct formation .
- Catalysts : Use coupling agents like EDCI/HOBt for efficient amide bond formation .
Basic: Which spectroscopic techniques are critical for confirming structural integrity and purity?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks to verify substituent positions (e.g., fluorine and chlorine environments) .
- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and aromatic C-F vibrations (~1200 cm⁻¹) .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ at m/z 336.74) .
Advanced: How can crystallographic data resolve ambiguities in molecular conformation?
Methodological Answer:
- Single-Crystal X-ray Diffraction : Use SHELX suite for structure refinement. Key parameters include:
- Comparisons : Overlay crystal structures with computational models to detect deviations .
Advanced: How to address contradictions in reported biological activities (e.g., enzyme inhibition)?
Methodological Answer:
- Assay Standardization : Ensure consistent cell lines (e.g., A549 for lung cancer studies) and control groups .
- Dose-Response Curves : Compare IC₅₀ values under identical conditions (pH, temperature) .
- Meta-Analysis : Use statistical tools (e.g., RevMan) to aggregate data and identify outliers .
Advanced: What computational methods predict binding modes with biological targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Simulate interactions with kinases or receptors using PDB structures (e.g., 4R4Q for kinase inhibition) .
- MD Simulations (GROMACS) : Assess stability of ligand-target complexes over 100-ns trajectories .
- QSAR Models : Corrogate substituent effects (e.g., trifluoromethyl group’s hydrophobicity) with activity .
Advanced: How to evaluate selectivity and toxicity in preclinical models?
Methodological Answer:
- Selectivity Screening : Test against off-target receptors (e.g., GPCR panels) to calculate selectivity indices .
- In Vivo Toxicity : Monitor liver/kidney biomarkers (ALT, creatinine) in rodent models at therapeutic doses .
- Therapeutic Index : Compare LD₅₀ (acute toxicity) and ED₅₀ (efficacy) to prioritize candidates .
Advanced: What pharmacokinetic parameters are critical for translational research?
Methodological Answer:
- Bioavailability : Assess via oral vs. intravenous administration in rodent PK studies .
- Metabolic Stability : Use liver microsomes to measure half-life (e.g., CYP3A4/5 metabolism) .
- Plasma Protein Binding : Equilibrium dialysis to quantify unbound fraction (aim for >10%) .
Advanced: How to optimize derivatization for enhanced bioactivity?
Methodological Answer:
- Functional Group Modifications :
- Electrophilic Substitution : Introduce sulfonyl or acyl groups at the pyridine C-2 position .
- Heterocycle Fusion : Attach triazole or oxadiazole rings to improve target engagement .
- SAR Studies : Systematically vary substituents and correlate with activity (e.g., logP vs. IC₅₀) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
